molecular formula C17H17N3O3 B13843693 ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate

ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate

Katalognummer: B13843693
Molekulargewicht: 311.33 g/mol
InChI-Schlüssel: BCCRVZXCOGBQCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an ethyl carbamate group, an amino group, and a cyanophenyl methoxy group. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate typically involves the reaction of substituted anilines with ethyl cyanoacetate under specific conditions. One common method involves the direct treatment of substituted anilines with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, at elevated temperatures. This reaction results in the formation of the desired cyanoacetamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and microwave-assisted synthesis have been explored to improve the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl N-(4-amino-2-cyanophenyl)carbamate
  • Ethyl 2-amino-4-(3-cyanophenyl)-3-thiophenecarboxylate
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial purposes .

Eigenschaften

Molekularformel

C17H17N3O3

Molekulargewicht

311.33 g/mol

IUPAC-Name

ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate

InChI

InChI=1S/C17H17N3O3/c1-2-22-17(21)20-16-7-6-14(9-15(16)19)23-11-13-5-3-4-12(8-13)10-18/h3-9H,2,11,19H2,1H3,(H,20,21)

InChI-Schlüssel

BCCRVZXCOGBQCN-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)NC1=C(C=C(C=C1)OCC2=CC(=CC=C2)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.